Methyl dec-5-enoate is an unsaturated fatty acid methyl ester characterized by the molecular formula and a systematic name indicating its structure, which includes a double bond located at the fifth carbon of the decanoate chain. This compound is part of a broader class of methyl esters derived from fatty acids, commonly utilized in various industrial applications due to their favorable properties, including biodegradability and low toxicity. Methyl dec-5-enoate is particularly noted for its potential as a biofuel and as an intermediate in the synthesis of other chemical compounds.
Methyl dec-5-enoate can be synthesized through several methods:
Methyl dec-5-enoate has diverse applications:
Methyl dec-5-enoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl octanoate | Saturated ester; used in flavoring | |
| Methyl decanoate | Saturated ester; common biodiesel precursor | |
| Methyl undecylenate | Contains a double bond at the first position | |
| Methyl 9-decenoate | Similar structure; different position of double bond |
Methyl dec-5-enoate is unique due to its specific position of unsaturation (the fifth carbon), which influences its reactivity and physical properties compared to similar compounds. This positional isomerism can lead to different chemical behaviors and applications in synthesis pathways.
Esterification of 5-decenoic acid with methanol represents a direct route to methyl dec-5-enoate. Acid-catalyzed reactions using sulfuric or hydrochloric acid typically achieve moderate yields (60–70%) under reflux conditions. Transesterification of triglycerides with methanol, however, offers a scalable alternative. For instance, soybean oil-derived triglycerides undergo base-catalyzed transesterification (e.g., NaOH or KOH) at 60–70°C, yielding methyl esters including methyl dec-5-enoate. Key parameters include:
A comparative study revealed that enzymatic transesterification using lipases (e.g., Candida antarctica) achieves 85–90% conversion under solvent-free conditions, though reaction times extend to 24–48 hours.
While dehydrogenation of saturated methyl decanoate remains less common, palladium-catalyzed reactions show promise. For example, Pd/Al$$2$$O$$3$$ at 200°C selectively introduces a double bond at the C5 position via β-hydride elimination, yielding methyl dec-5-enoate with 40–50% selectivity. Challenges include over-dehydrogenation to dienes and catalyst coking, necessitating periodic regeneration.
Olefin metathesis has emerged as a versatile tool for tailoring methyl dec-5-enoate’s structure. Grubbs’ second-generation catalyst ($$ \text{C}{46}\text{H}{65}\text{Cl}2\text{N}2\text{PRu} $$) enables cross-metathesis (CM) with terminal olefins like eugenol, producing functionalized derivatives (e.g., methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate). Key findings include:
Table 1: Metathesis Performance with Grubbs’ Catalyst
| Substrate | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | TON$$^a$$ |
|---|---|---|---|---|
| Methyl oleate | 0.1 | 95 | >99 | 9,500 |
| 5-Hexenyl acetate | 0.2 | 98 | 84 (trans) | 4,900 |
$$^a$$ Turnover number = (moles product)/(moles catalyst). Data from .
Solvent-free metathesis using immobilized ruthenium catalysts (e.g., SiO$$_2$$-supported Grubbs’) reduces waste and energy consumption. A patent-described method achieved 75% yield of methyl dec-5-enoate by reacting 1-hexene with 5-hexenyl acetate under vacuum, eliminating ethylene continuously. Additionally, microwave-assisted esterification cuts reaction times by 70% compared to conventional heating.
Yield optimization hinges on balancing catalyst activity and side reactions. For metathesis:
In transesterification, pre-treatment of triglycerides with silica gel removes free fatty acids, boosting yield by 15%.
The development of accurate chemical kinetic mechanisms for MD5D is foundational to understanding its combustion behavior. Early mechanisms for saturated esters, such as methyl decanoate (MD), laid the groundwork for modeling unsaturated variants. Herbinet et al. pioneered a mechanism for MD5D oxidation, identifying critical reaction classes, including β-scission of ester groups, H-abstraction from allylic sites, and peroxy radical isomerizations [1] [3]. These pathways are influenced by MD5D’s double bond at the fifth carbon, which introduces cis-trans isomerization and alters radical stabilization compared to saturated esters.
Key reactions in MD5D’s high-temperature oxidation include:
Low-temperature oxidation pathways are markedly slower due to the double bond’s inhibition of ketohydroperoxide formation, a hallmark of negative temperature coefficient (NTC) behavior [1]. Computational studies by Zhang et al. revealed that MD5D’s double bond reduces low-temperature reactivity by 30–40% compared to MD, as conjugate addition reactions dominate over conventional alkyl chain oxidation [1] [3].
MD5D is integral to multi-component biodiesel surrogates, which replicate the physical and chemical properties of real fuels. Liu et al. developed a skeletal mechanism (183 species, 1,002 reactions) incorporating MD5D, MD, and n-decane, validated against shock tube ignition delay times and laminar flame speeds [3]. In engine simulations, MD5D-containing surrogates exhibit:
| Property | MD5D Contribution | MD Contribution |
|---|---|---|
| Ignition Delay (800 K) | 1.8 ms | 1.2 ms |
| Laminar Flame Speed | 38 cm/s | 42 cm/s |
| Soot Precursor Yield | 12% higher | Baseline |
The extended ignition delays at low temperatures (600–800 K) align with experimental observations in rapid compression machines, where MD5D’s double bond delays early heat release [1] [3]. In contrast, at high temperatures (>1,000 K), MD5D’s allylic radicals accelerate oxidation, narrowing the reactivity gap with MD [3].
Under motored engine conditions (lean, low-temperature regimes), MD5D undergoes partial oxidation, producing oxygenated intermediates. Laser schlieren studies by Wagnon et al. identified propanal (C₂H₅CHO) and acrolein (C₃H₄O) as dominant low-temperature products, formed via:
At ϕ = 0.6 (lean conditions), MD5D produces 20% more unsaturated aldehydes than MD, attributed to the double bond’s role in stabilizing allyl peroxy radicals [1] [3]. These intermediates contribute to unburned hydrocarbon emissions but also enhance flame propagation stability in stratified charge engines.
The combustion of MD5D and MD diverges significantly due to the former’s unsaturation:
Low-Temperature Reactivity:
High-Temperature Products:
Mechanism Complexity:
These differences underscore the need for tailored surrogate formulations, as MD5D’s unsaturation mimics real biodiesel’s emission profiles more accurately than saturated analogs [3] [5].
Methyl dec-5-enoate serves as a significant model compound in lipid metabolism research and membrane biophysics studies due to its unique structural characteristics as an unsaturated fatty acid methyl ester. The compound, with molecular formula C₁₁H₂₀O₂ and molecular weight 184.27 g/mol, provides researchers with an excellent platform for investigating the fundamental principles of lipid biochemistry [1] [2].
In membrane biophysics applications, methyl dec-5-enoate contributes to understanding membrane fluidity dynamics. The presence of the cis double bond at the fifth carbon position creates a molecular kink that significantly affects membrane packing properties [3] [4]. Unsaturated fatty acids and their methyl ester derivatives, including methyl dec-5-enoate, demonstrate the ability to reduce membrane viscosity and increase fluidity compared to their saturated counterparts [5] [6]. This characteristic makes methyl dec-5-enoate particularly valuable for investigating homeoviscous adaptation mechanisms in biological systems [7].
Research utilizing fatty acid methyl esters has demonstrated their importance in cellular membrane studies. When incorporated into membrane systems, unsaturated fatty acid methyl esters can penetrate to living cells and significantly modify endogenous lipid compositions [8]. Studies examining the metabolic fate of topically applied fatty acid methyl esters revealed that these compounds enter into cellular lipid metabolism pathways and can replace naturally occurring fatty acids in membrane phospholipids [8].
The biophysical properties of methyl dec-5-enoate make it suitable for investigating membrane dynamics through various analytical approaches. Computational analyses of model membrane systems containing unsaturated fatty acid derivatives have shown that these compounds serve as membrane stabilizers by preventing changes to membrane fluidity [5]. The structural properties of unsaturated fatty acids can reduce lipid ordering within model membranes, providing more uniform levels of membrane hydration compared to saturated analogues [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.27 g/mol | [1] [2] |
| LogP | 3.07610 | [2] |
| Polar Surface Area | 26.30000 | [2] |
Methyl dec-5-enoate plays a crucial role in lepidopteran pheromone research and synthesis applications. The compound has been identified as a key component in the sex pheromone systems of several moth species, particularly within the family Psychidae [9] [10]. The stereochemical configuration and positional isomerism of the double bond in methyl dec-5-enoate derivatives significantly influence their biological activity in lepidopteran communication systems [9].
Synthetic methodologies for producing methyl dec-5-enoate and related compounds for pheromone applications employ various chemical approaches. Metathesis reactions have emerged as particularly effective methods for synthesizing pheromone components containing specific double bond configurations [11] [12]. The synthesis of methyl dec-5-enoate through olefin metathesis allows for precise control over stereochemistry, which is essential for producing biologically active pheromone compounds [11].
Research on the threatened salt marsh bagworm moth Whittleia retiella demonstrated the identification of 1-methylpropyl (5Z)-dec-5-enoate as a putative pheromone component [9] [10]. Gas chromatography combined with electroantennographic detection revealed that this compound elicited electrophysiological activity in male antennae, confirming its role in chemical communication [9]. The retention time of 1-methylpropyl (5Z)-dec-5-enoate coincided with natural extracts, validating its presence in the moth's pheromone blend [9] [10].
The biosynthetic pathways leading to methyl dec-5-enoate in lepidopteran systems involve enzymatic processes that can chain-shorten longer fatty acid precursors. It has been postulated that β-oxidation could convert a (7Z)-C₁₂-precursor to (5Z)-decenoic acid, which can subsequently be esterified to form the methyl ester derivative [9]. This biosynthetic route demonstrates the metabolic flexibility of lepidopteran species in producing specific pheromone components through fatty acid metabolism pathways [9].
Industrial synthesis of lepidopteran pheromones containing methyl dec-5-enoate components utilizes advanced synthetic chemistry techniques. Patent literature describes comprehensive methodologies for pheromone synthesis via metathesis reactions, including the production of various decenoate derivatives [11] [12]. These synthetic approaches enable large-scale production of pheromone compounds for agricultural pest management applications [11].
| Lepidopteran Species | Pheromone Component | Configuration | Reference |
|---|---|---|---|
| Whittleia retiella | 1-methylpropyl (5Z)-dec-5-enoate | Z | [9] [10] |
| Various Psychidae | Methyl dec-5-enoate derivatives | Variable | [11] [12] |
The stereochemical configuration of methyl dec-5-enoate significantly influences its biological activity in behavioral response systems. Research has consistently demonstrated that pheromonal communications are heavily dependent on the stereochemistry of constituent compounds, and methyl dec-5-enoate exemplifies this principle [13] [14]. The presence of the double bond at the fifth carbon position creates geometric isomerism possibilities, with both E and Z configurations exhibiting distinct biological activities [13].
Studies examining stereochemical effects in insect pheromone systems have revealed that different stereoisomers can elicit vastly different behavioral responses. In some cases, synthetic stereoisomers that do not occur naturally have been found to produce stronger behavioral responses than the naturally occurring forms [15] [16]. This phenomenon, termed sensory exploitation, provides insights into the evolutionary mechanisms underlying pheromone communication systems [16].
The absolute configuration of methyl-branched components in pheromone systems demonstrates remarkable conservation across insect orders. Research analyzing 36 isolated methyl-branched hydrocarbons from 20 species across nine insect orders found that all compounds possessed the (R)-configuration, regardless of methyl branch position or chain length [17] [18]. This stereochemical conservation suggests highly conserved biosynthetic pathways for producing chiral pheromone components [17].
Analytical methodologies for determining stereochemical configurations of methyl dec-5-enoate derivatives employ sophisticated techniques including gas chromatography-mass spectrometry with chiral derivatization. The use of acetoxypropionyl esters enables the separation and identification of different stereoisomers through comparison with synthetic standards [19]. These analytical approaches are essential for understanding the precise stereochemical requirements for biological activity [19].
Behavioral bioassays examining stereoisomeric effects demonstrate that even subtle changes in molecular configuration can dramatically alter biological responses. In lepidopteran systems, the (3S,11S)-isomer of certain pheromone components was found to be less effective than other stereoisomers that do not occur naturally [15]. This counterintuitive finding highlights the complex relationship between molecular structure and biological activity in chemical communication systems [15].
The stereochemical specificity of methyl dec-5-enoate in biological systems extends to its interactions with enzymatic pathways. Different stereoisomers can exhibit varying susceptibility to hydrolysis by specific enzymes, affecting their stability and bioavailability in biological systems [20]. Understanding these stereochemical relationships is crucial for developing effective synthetic pheromone formulations [20].
| Stereochemical Factor | Biological Impact | Reference |
|---|---|---|
| Double bond geometry (E/Z) | Variable behavioral response | [13] [15] |
| Chiral center configuration | Enzyme specificity | [20] |
| Absolute configuration | Conserved (R)-form in insects | [17] [18] |
Microbial systems demonstrate sophisticated enzyme-mediated transformation pathways for processing methyl dec-5-enoate and related unsaturated fatty acid methyl esters. These biotransformation processes represent important metabolic routes for both degradation and biosynthesis of complex lipid molecules [21] [22]. Bacterial systems, particularly Escherichia coli, have been extensively studied for their ability to process fatty acid methyl esters through various enzymatic pathways [23] [24].
The bacterial catabolism of unsaturated fatty acid methyl esters involves multiple enzymatic steps, including hydrolysis, oxidation, and β-oxidation pathways. Lipases serve as key enzymes in the initial hydrolysis of methyl dec-5-enoate to produce the corresponding fatty acid and methanol [22] [25]. Mucor miehei lipase demonstrates specificity for fatty acid methyl esters with small numbers of double bonds, making it particularly relevant for processing methyl dec-5-enoate [25].
Biotransformation studies utilizing engineered Escherichia coli strains have demonstrated the conversion of fatty acid methyl esters into industrially relevant C₉ chemicals through coordinated enzyme activities [22]. These systems employ oleate hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, long-chain primary alcohol dehydrogenase, and aldehyde dehydrogenase to achieve comprehensive substrate conversion [22]. The biotransformation rates are influenced by fatty acid composition and substrate purity [22].
Fatty acid desaturation pathways in bacterial systems provide insights into the enzymatic mechanisms for processing unsaturated fatty acid derivatives. Escherichia coli produces unsaturated fatty acids through the coordinated action of two dehydratases, FabA and FabZ, which exhibit varying substrate selectivities [24]. FabA favors C₈-C₁₂ substrates, making it particularly relevant for methyl dec-5-enoate metabolism [24]. The enzyme can perform both dehydration and allylic rearrangement reactions, converting trans-intermediates to cis-unsaturated products [24].
Microbial transformation of fatty acid methyl esters extends to specialized metabolic pathways producing hydroxy fatty acid derivatives. Candida tropicalis demonstrates the ability to biotransform methyl decanoate to sebacic acid through α,ω-oxidation pathways [26]. The process involves initial hydrolysis followed by terminal oxidation, with accumulation of intermediates including decanoic acid and 10-hydroxydecanoic acid [26]. Production rates can reach 0.64 ± 0.02 g/L/h under optimized conditions [26].
Advanced enzymatic approaches for fatty acid methyl ester transformation include the use of novel esterases discovered through metagenomic screening [27]. These enzymes demonstrate utility for short-chain ester synthesis and exhibit specific temperature and pH optima for optimal activity [27]. The development of these biocatalytic systems enables sustainable production of value-added chemicals from renewable fatty acid methyl ester feedstocks [27].
The enzyme-mediated transformation of methyl dec-5-enoate in microbial systems also involves hydratase enzymes that add water across double bonds to produce hydroxy fatty acid derivatives [28]. These transformations are particularly valuable for producing fatty acid esters of hydroxy fatty acids (FAHFAs), which possess anti-inflammatory and anti-diabetic properties [28] [29]. Adipose triglyceride lipase (ATGL) has been identified as a key biosynthetic enzyme capable of producing FAHFAs through transacylation reactions [29].
| Enzyme System | Substrate Specificity | Products | Reference |
|---|---|---|---|
| Mucor miehei lipase | Low double bond number FAMEs | Fatty acids + methanol | [25] |
| E. coli FabA/FabZ | C₈-C₁₂ unsaturated substrates | Various fatty acid derivatives | [24] |
| Candida tropicalis | Methyl decanoate | Sebacic acid | [26] |
| Novel esterases | Short-chain esters | Diverse ester products | [27] |